4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 195387-29-2
VCID: VC21539980
InChI: InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25)
SMILES: CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H18N2O4
Molecular Weight: 362.4 g/mol

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 195387-29-2

VCID: VC21539980

Molecular Formula: C21H18N2O4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid - 195387-29-2

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that incorporates a pyrrole ring, a methoxycarbonyl group, and a fluorenyl moiety. This compound is notable for its potential applications in medicinal chemistry and synthetic biology due to its unique structural features. It is often referred to by its CAS number, 195387-29-2, and is also known as Fmoc-4-amino-1-methylpyrrole-2-carboxylic acid .

Synthesis and Applications

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves protecting group chemistry, where the fluorenyl group serves as a protecting moiety for the amino group. This compound is useful in peptide synthesis and other organic reactions where protection of amino groups is necessary.

Synthesis Steps

  • Starting Materials: The synthesis begins with 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Protection of Amino Group: Introduction of the fluorenyl group via a methoxycarbonyl linker to protect the amino group.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Biological Activity and Potential Applications

While specific biological activities of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid are not well-documented, compounds with similar structures often exhibit biological activity through interactions with enzymes or receptors. The presence of the pyrrole ring and the fluorenyl group suggests potential utility in medicinal chemistry, particularly in drug design and development.

Potential Applications Table

Application AreaDescription
Peptide SynthesisUsed as a building block due to its protected amino group.
Medicinal ChemistryPotential utility in drug design due to its structural features.
Biological StudiesMay interact with biological targets such as enzymes or receptors.
CAS No. 195387-29-2
Product Name 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Molecular Formula C21H18N2O4
Molecular Weight 362.4 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25)
Standard InChIKey GHRPKWXGCOWBLD-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms 195387-29-2;4-(fmoc-amino)-1-methyl-1h-pyrrole-2-carboxylicacid;4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylicacid;4-(Fmoc-amino)-1-methylpyrrole-2-carboxylicacid;4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methyl-pyrrole-2-carboxylicAcid;fmoc-py-oh;AC1MBSXL;fmoc-nh(4)-mepyl-(2)-oh;SCHEMBL178730;17945_FLUKA;CTK0H3795;GHRPKWXGCOWBLD-UHFFFAOYSA-N;MolPort-000-155-429;ZINC2389770;5476AH;AKOS015896185;AN-7714;PL000297;DB-044899;FT-0643827;ST51053121;A-7531;Fmoc-4-amino-1-methylpyrrole-2-carboxylicacid;A813801;I06-1552
PubChem Compound 2756159
Last Modified Aug 15 2023

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